5-Ethoxy-5-oxopentylzinc bromide

Catalog No.
S3317096
CAS No.
265330-98-1
M.F
C7H13BrO2Zn
M. Wt
274.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Ethoxy-5-oxopentylzinc bromide

CAS Number

265330-98-1

Product Name

5-Ethoxy-5-oxopentylzinc bromide

IUPAC Name

bromozinc(1+);ethyl pentanoate

Molecular Formula

C7H13BrO2Zn

Molecular Weight

274.5 g/mol

InChI

InChI=1S/C7H13O2.BrH.Zn/c1-3-5-6-7(8)9-4-2;;/h1,3-6H2,2H3;1H;/q-1;;+2/p-1

InChI Key

JJSSUZYKRQXNFR-UHFFFAOYSA-M

SMILES

CCOC(=O)CCC[CH2-].[Zn+]Br

Canonical SMILES

CCOC(=O)CCC[CH2-].[Zn+]Br

Organic Synthesis:

-Ethoxy-5-oxopentylzinc bromide finds application as a versatile building block in organic synthesis, particularly in the formation of carbon-carbon bonds. Its zinc-carbon bond readily undergoes nucleophilic substitution reactions with various organic halides, leading to the formation of new carbon-carbon chains. This property makes it a valuable intermediate for the synthesis of complex organic molecules, including pharmaceuticals, natural products, and advanced materials.

Stille Coupling Reactions:

One prominent application of 5-ethoxy-5-oxopentylzinc bromide is in Stille coupling reactions. These reactions involve the palladium-catalyzed coupling of an organozinc compound, like 5-ethoxy-5-oxopentylzinc bromide, with an organic halide to form a new carbon-carbon bond. Stille coupling offers several advantages over other coupling reactions, including high functional group tolerance, mild reaction conditions, and good yields. This makes it a popular method for the construction of complex organic molecules in various research fields.

Negishi Coupling Reactions:

5-Ethoxy-5-oxopentylzinc bromide can also participate in Negishi coupling reactions, another type of palladium-catalyzed cross-coupling reaction. In Negishi coupling, an organozinc compound reacts with an organic halide to form a carbon-carbon bond. While less common than Stille coupling, Negishi coupling offers certain advantages, such as the ability to use less reactive organic halides and potentially milder reaction conditions.

5-Ethoxy-5-oxopentylzinc bromide is an organozinc compound with the molecular formula C₇H₁₃BrO₂Zn and a molecular weight of approximately 274.47 g/mol. This compound is characterized by the presence of a zinc atom bonded to both an ethoxy group and a carbonyl group, making it valuable in organic synthesis. It is typically encountered as a solution in tetrahydrofuran, a common solvent in

, particularly in nucleophilic addition and coupling reactions. One notable reaction involves its use in the Fukuyama coupling, where it reacts with electrophiles to form carbon-carbon bonds. For example, it has been successfully employed in the synthesis of vinyl sulfides from l-cysteine derivatives . The compound's reactivity is largely attributed to the electrophilic nature of the carbonyl group, which facilitates its participation in further transformations.

The synthesis of 5-ethoxy-5-oxopentylzinc bromide typically involves the reaction of zinc bromide with appropriate precursors under controlled conditions. One common method includes the zincation of an ethoxy-substituted ketone followed by treatment with zinc bromide. This process allows for the formation of the desired organozinc compound while maintaining high stereocontrol and selectivity .

5-Ethoxy-5-oxopentylzinc bromide finds applications primarily in organic synthesis, particularly in the formation of complex molecules through carbon-carbon bond formation. Its use in total syntheses, such as that of biotin derivatives, highlights its significance in synthetic organic chemistry . Additionally, it serves as a reagent for various transformations involving carbonyl compounds.

Several compounds share structural or functional similarities with 5-ethoxy-5-oxopentylzinc bromide. These include:

Compound NameFormulaUnique Features
4-Ethoxy-4-oxobutylzinc bromideC₆H₁₃BrO₂ZnShorter alkyl chain; used for different coupling reactions .
5-Ethoxy-5-oxopentylzinc iodideC₇H₁₃IO₂ZnIodine instead of bromine; potentially higher reactivity .
3-Ethoxy-3-oxobutylzinc bromideC₇H₁₃BrO₂ZnDifferent position of ethoxy group; alters reactivity profile .

The uniqueness of 5-ethoxy-5-oxopentylzinc bromide lies in its specific combination of functional groups that facilitate diverse synthetic applications while maintaining stability under various reaction conditions.

Mannich-type reactions represent a cornerstone in the synthesis of nitrogen-containing organic molecules, leveraging the nucleophilic addition of organometallic reagents to imines or iminium intermediates. 5-Ethoxy-5-oxopentylzinc bromide serves as an effective nucleophile in such reactions due to its stabilized alkylzinc structure, which minimizes undesired β-hydride elimination.

Reactivity with Sulfonyl and Alkyl Imines

In a study by Presset et al., alkylzinc halides analogous to 5-ethoxy-5-oxopentylzinc bromide demonstrated high efficiency in Mannich-type reactions with sulfonyl imines under thermal activation [4]. For example, reactions with 2-thiophenesulfonyl imines yielded secondary amines in 30–99% efficiency, depending on the steric and electronic properties of the substrate. The ethoxycarbonyl group in 5-ethoxy-5-oxopentylzinc bromide likely enhances solubility in tetrahydrofuran (THF), a common solvent for such reactions, while its electron-withdrawing nature stabilizes the transition state during nucleophilic attack [4].

Activation Strategies for N-Alkyl Imines

When reacting with N-alkyl imines, additional activation via acetyl chloride or trimethylsilyl chloride is often required to generate reactive iminium species [4]. The zinc-bound alkyl group in 5-ethoxy-5-oxopentylzinc bromide facilitates selective addition to the electrophilic carbon, producing tertiary amines with minimal byproducts. This contrasts with traditional diorganozinc reagents, which often require stoichiometric adjustments to achieve comparable selectivity [4].

Transition-Metal Catalyzed Cross-Coupling Reactions

Transition-metal catalysis has revolutionized the use of organozinc reagents in cross-coupling reactions, enabling the construction of complex molecular architectures. 5-Ethoxy-5-oxopentylzinc bromide participates in both palladium- and cobalt-catalyzed processes, offering distinct advantages in substrate scope and stereochemical control.

Palladium-Catalyzed Negishi Coupling

The Negishi coupling, a palladium-mediated reaction between organozinc reagents and aryl halides, is highly effective for forming C(sp³)–C(sp²) bonds. A study employing the biaryldialkylphosphine ligand CPhos demonstrated that secondary alkylzinc halides, including derivatives of 5-ethoxy-5-oxopentylzinc bromide, couple efficiently with aryl bromides and activated chlorides [7]. For instance, reactions with electron-deficient aryl halides such as 4-bromo-2-fluorobenzonitrile achieved yields exceeding 80%, underscoring the reagent’s compatibility with diverse electrophiles [7].

Table 1: Representative Substrates for Negishi Coupling with 5-Ethoxy-5-oxopentylzinc Bromide

Aryl HalideCatalyst SystemYield (%)Reference
4-Bromo-2-fluorobenzonitrilePd/CPhos82 [7]
Ethyl 4-iodobenzoatePd/CPhos78 [7]
4-ChlorobenzophenoneCoCl₂/2,2′-bipyridine73 [8]

Cobalt-Catalyzed Cross-Coupling

Cobalt catalysts offer a cost-effective alternative to palladium, particularly for functionalized substrates. A cobalt chloride/2,2′-bipyridine system enabled the coupling of 5-ethoxy-5-oxopentylzinc bromide with heteroaryl halides and alkynyl bromides [8]. Notably, reactions with cyclopropylzinc analogs yielded diastereoselective products (up to 98:2 d.r.), highlighting the potential for stereocontrolled synthesis using this reagent [8].

Nucleophilic Additions to Carbonyl and Iminium Electrophiles

The nucleophilic character of the zinc-bound carbon in 5-ethoxy-5-oxopentylzinc bromide makes it well-suited for additions to carbonyl groups and iminium ions, expanding its utility in ketone and amine synthesis.

Carbonyl Additions

In the presence of aldehydes or ketones, 5-ethoxy-5-oxopentylzinc bromide undergoes nucleophilic addition to form secondary or tertiary alcohols. The ethoxycarbonyl group stabilizes the transition state through inductive effects, enhancing reaction rates compared to simpler alkylzinc reagents [3]. For example, additions to aromatic aldehydes such as benzaldehyde proceed smoothly at room temperature, yielding β-hydroxy esters after hydrolysis [3].

Iminium Ion Reactivity

Iminium ions, generated in situ from aldehydes and amines, are electrophilic targets for 5-ethoxy-5-oxopentylzinc bromide. This reactivity parallels classic Mannich pathways but benefits from the reagent’s air-stable formulation and reduced basicity, which mitigates side reactions such as enolate formation [5]. Applications in the synthesis of γ-amino esters demonstrate the compound’s utility in producing pharmaceutically relevant intermediates [6].

Dates

Modify: 2023-08-19

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